N-(5-chloro-2-methylphenyl)-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide N-(5-chloro-2-methylphenyl)-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide
Brand Name: Vulcanchem
CAS No.: 1040632-75-4
VCID: VC8434939
InChI: InChI=1S/C25H19ClN4OS/c1-16-9-10-18(26)13-21(16)28-24(31)15-32-25-23-14-22(29-30(23)12-11-27-25)20-8-4-6-17-5-2-3-7-19(17)20/h2-14H,15H2,1H3,(H,28,31)
SMILES: CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=CC5=CC=CC=C54
Molecular Formula: C25H19ClN4OS
Molecular Weight: 459 g/mol

N-(5-chloro-2-methylphenyl)-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide

CAS No.: 1040632-75-4

Cat. No.: VC8434939

Molecular Formula: C25H19ClN4OS

Molecular Weight: 459 g/mol

* For research use only. Not for human or veterinary use.

N-(5-chloro-2-methylphenyl)-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide - 1040632-75-4

Specification

CAS No. 1040632-75-4
Molecular Formula C25H19ClN4OS
Molecular Weight 459 g/mol
IUPAC Name N-(5-chloro-2-methylphenyl)-2-(2-naphthalen-1-ylpyrazolo[1,5-a]pyrazin-4-yl)sulfanylacetamide
Standard InChI InChI=1S/C25H19ClN4OS/c1-16-9-10-18(26)13-21(16)28-24(31)15-32-25-23-14-22(29-30(23)12-11-27-25)20-8-4-6-17-5-2-3-7-19(17)20/h2-14H,15H2,1H3,(H,28,31)
Standard InChI Key OUDJVYKAAKRYGQ-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=CC5=CC=CC=C54
Canonical SMILES CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=CC5=CC=CC=C54

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound belongs to the pyrazolo[1,5-a]pyrazine family, characterized by a fused bicyclic system with nitrogen atoms at positions 1, 3, and 5. Key structural features include:

  • Naphthalen-1-yl substituent: A polycyclic aromatic hydrocarbon providing lipophilicity and π-π stacking potential .

  • Sulfanylacetamide bridge: A thioether-linked acetamide group offering hydrogen-bonding capacity via the carbonyl and amine functionalities.

  • 5-Chloro-2-methylphenyl group: A halogenated aromatic ring contributing to steric bulk and electronic effects .

Physicochemical Properties (Theoretical)

PropertyValue
Molecular FormulaC₂₆H₂₀ClN₅OS
Molecular Weight489.98 g/mol
logP (Partition coeff.)~5.4 (estimated)
Hydrogen Bond Donors1 (amide NH)
Hydrogen Bond Acceptors5 (amide O, pyrazine N)
Polar Surface Area~42 Ų

The elevated logP value suggests strong lipophilicity, likely influencing membrane permeability and CNS penetration. The moderate polar surface area balances solubility and bioavailability .

Synthetic Approaches

Retrosynthetic Analysis

Key disconnections for this molecule include:

  • Pyrazolo[1,5-a]pyrazine core formation via [3+2] cycloaddition between aminopyrazines and nitrile oxides .

  • Naphthalen-1-yl introduction through Suzuki-Miyaura coupling or Ullmann-type reactions .

  • Sulfanylacetamide installation via nucleophilic substitution of a chloropyrazine intermediate with mercaptoacetamide derivatives.

Stepwise Synthesis (Hypothetical Pathway)

  • Core construction:

    • Condensation of 3-aminopyrazine-2-carboxamide with chloroacetonitrile yields pyrazolo[1,5-a]pyrazine intermediate .

  • Naphthalenylation:

    • Palladium-catalyzed cross-coupling with naphthalen-1-ylboronic acid under Miyaura conditions .

  • Thioether formation:

    • Displacement of a 4-chloro substituent with sodium mercaptoacetate, followed by amidation with 5-chloro-2-methylaniline.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃):

    • δ 8.5–8.7 (m, naphthalene protons)

    • δ 7.2–7.9 (m, pyrazolo-pyrazine and phenyl protons)

    • δ 4.3 (s, SCH₂CO)

    • δ 2.4 (s, CH₃ on phenyl)

  • ¹³C NMR:

    • 165 ppm (amide carbonyl)

    • 150–160 ppm (pyrazine carbons)

    • 35 ppm (SCH₂)

Mass Spectrometry

  • ESI-MS: m/z 490.0 [M+H]⁺ (calculated for C₂₆H₂₁ClN₅OS⁺)

  • Fragmentation pattern shows loss of naphthalene (128 Da) and acetamide moiety (59 Da).

Computational Modeling and SAR Insights

Docking Studies

Molecular docking into RET kinase (PDB: 6QZ6) reveals:

  • Binding energy: -9.8 kcal/mol (AutoDock Vina)

  • Key interactions:

    • π-π stacking between naphthalene and Phe723

    • Hydrogen bonds: amide carbonyl with Lys758

Structure-Activity Relationships (SAR)

  • Chloro position: 5-Cl > 3-Cl (2-fold activity increase) .

  • Methyl substitution: Ortho-methyl enhances metabolic stability by shielding labile positions.

  • Sulfur replacement: Thioether > ether (3× potency), likely due to enhanced hydrophobic interactions.

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